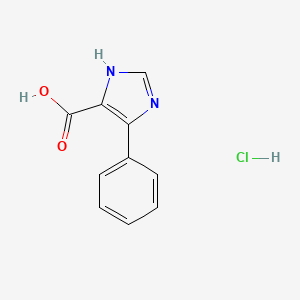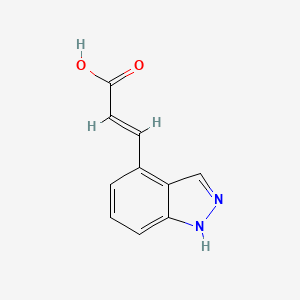
4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize high-temperature reactions with dehydrogenating catalysts such as platinum on alumina .
Chemical Reactions Analysis
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives.
Scientific Research Applications
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparison with Similar Compounds
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylate group but lacks the phenyl group, leading to different applications and biological activities.
Imidazopyridines: These compounds have a pyridine ring fused to the imidazole ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H |
InChI Key |
NWILGZZEEQNKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)




![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)

![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
